

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol
Cat. No.: B11856096

[Get Quote](#)

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to the native purine bases, adenine and guanine.[1] This mimicry allows molecules incorporating this scaffold to function as bioisosteres, effectively competing with endogenous ligands for binding sites on a wide array of biological targets, particularly protein kinases. The versatility of the pyrazolo[3,4-b]pyridine system, with its multiple points for substitution, has led to its incorporation into a vast number of compounds with significant therapeutic potential, including anticancer, antiviral, and antimalarial agents.[2] [3]

Within this important class of compounds, 4-iodo-3-hydroxypyrazolo[3,4-b]pyridine emerges as a particularly valuable synthetic intermediate. The strategic placement of the iodo and hydroxyl groups provides medicinal chemists with a powerful toolkit for molecular diversification. The iodine atom serves as a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions, while the hydroxyl group can act as a key hydrogen bonding element or a site for further functionalization. This guide provides a detailed exploration of the chemical structure, synthesis, and strategic applications of 4-iodo-3-hydroxypyrazolo[3,4-b]pyridine for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational structure of 4-iodo-3-hydroxypyrazolo[3,4-b]pyridine consists of a fused pyrazole and pyridine ring system. This bicyclic structure is essentially planar, a feature that often facilitates π - π stacking interactions with aromatic residues in protein binding pockets.[4] The key functional groups are an iodine atom at the C4 position of the pyridine ring and a hydroxyl group at the C3 position of the pyrazole ring. The presence of the N-H group in the pyrazole ring and the O-H of the hydroxyl group makes the molecule a potent hydrogen bond donor, while the nitrogen atoms in both rings act as hydrogen bond acceptors.

Table 1: Physicochemical Properties of 4-Iodo-3-Hydroxypyrazolo[3,4-b]pyridine and Related Analogs

Property	Value (Predicted/Analog Data)	Source
Molecular Formula	C ₆ H ₄ IN ₃ O	-
Molecular Weight	261.02 g/mol	-
XlogP (Predicted)	-1.5-2.0	[5]
Hydrogen Bond Donors	2	-
Hydrogen Bond Acceptors	3	-
Tautomerism	Exists in keto-enol tautomeric forms, with the 3-hydroxy form being a significant contributor.	[1]
Crystal Structure	The parent 3-iodo-1H-pyrazolo[3,4-b]pyridine forms inversion dimers via N-H...N hydrogen bonds and zigzag chains through C-I...N halogen bonds.[4][6]	[4][6]

Synthesis and Mechanistic Rationale

The synthesis of functionalized pyrazolo[3,4-b]pyridines can be achieved through various strategies, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.[1][7] The introduction of an iodine atom is typically accomplished via electrophilic iodination.

Experimental Protocol: Synthesis of an Iodinated Pyrazolo[3,4-b]pyridine Intermediate

The following protocol is based on the well-established iodination of the pyrazolo[3,4-b]pyridine core, a representative method for synthesizing intermediates like the target compound.[8]

Step 1: Iodination of the Pyrazolo[3,4-b]pyridine Core

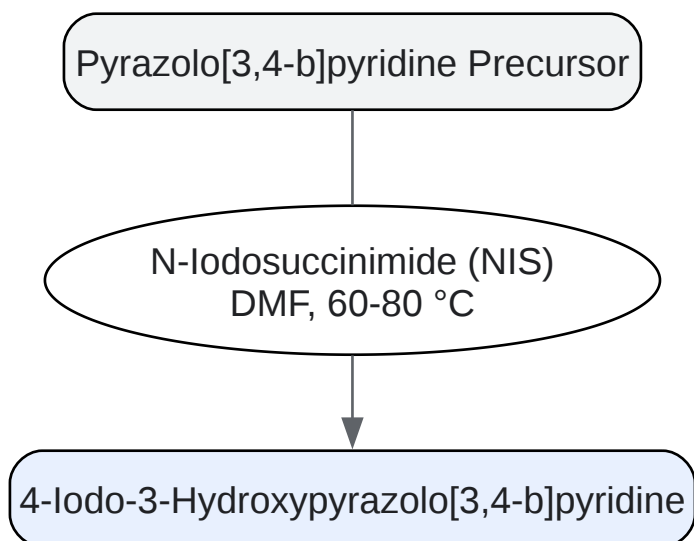
- Dissolve the starting pyrazolo[3,4-b]pyridine precursor (1.0 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).
- Add N-Iodosuccinimide (NIS) (1.1 to 1.5 equivalents) to the solution.
- Heat the reaction mixture at 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into water to precipitate the product.
- Filter the resulting solid under reduced pressure and wash with water to obtain the crude iodinated product, which can be used in the next step or purified by recrystallization or column chromatography.

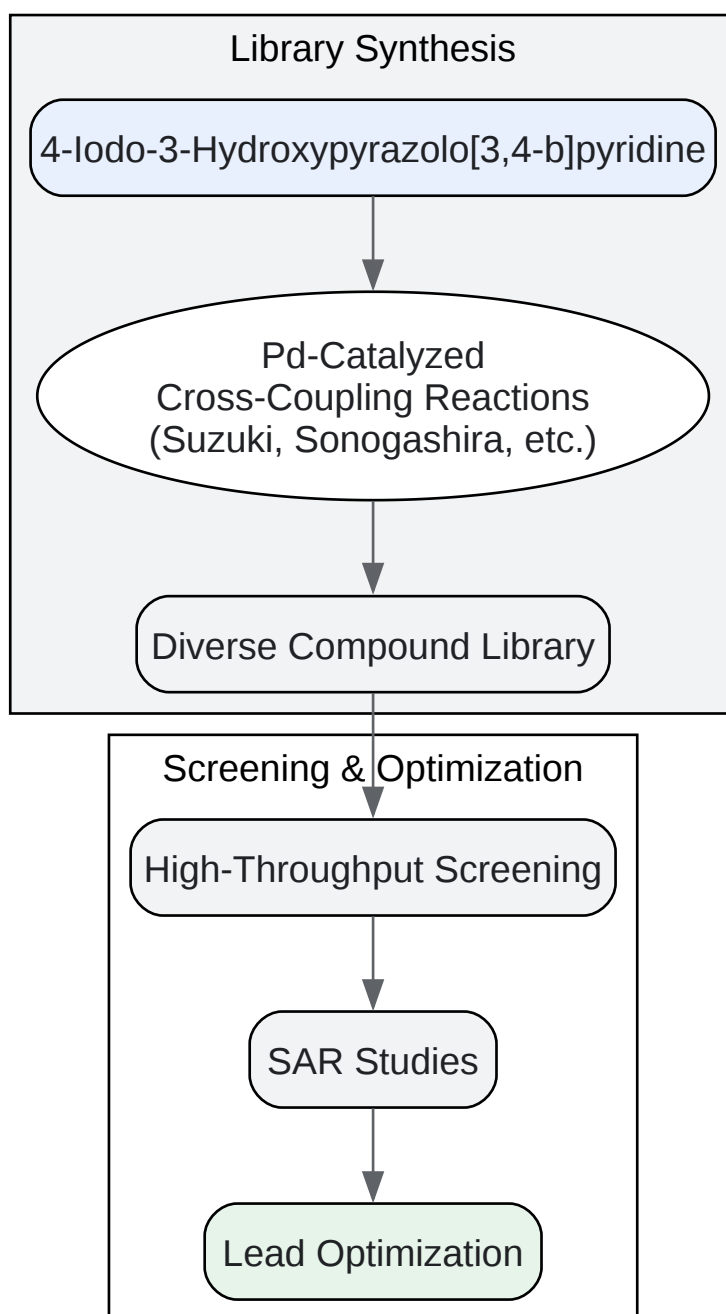
Causality Behind Experimental Choices:

- N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent because it is a mild and effective source of an electrophilic iodine (I^+). It offers good regioselectivity for electron-rich heterocyclic systems.
- DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the heterocyclic starting material and the reagents, facilitating a homogenous reaction environment.

- Heating: Applying heat increases the reaction rate, ensuring the completion of the electrophilic substitution within a practical timeframe.

Synthetic Workflow Diagram





[Click to download full resolution via product page](#)

Caption: Strategic use of the 4-iodo intermediate for generating compound libraries.

Spectroscopic Characterization

The structural elucidation of 4-iodo-3-hydroxypyrazolo[3,4-b]pyridine and its derivatives relies on a combination of standard spectroscopic techniques. The expected data, based on analysis

of related structures, are summarized below. [4][9] Table 2: Predicted Spectroscopic Data

Technique	Expected Observations
¹ H NMR	- A broad singlet for the pyrazole N-H proton ($\delta > 10$ ppm).- A broad singlet for the hydroxyl O-H proton.- A set of aromatic protons corresponding to the pyridine ring, with chemical shifts influenced by the iodo and fused pyrazole moieties. For the related 3-iodo-1H-pyrazolo[3,4-b]pyridine, signals appear around δ 8.6, 7.9, and 7.2 ppm. [4]
¹³ C NMR	- A signal for the carbon bearing the iodine (C4), which will be shifted upfield due to the heavy atom effect.- A signal for the carbon attached to the hydroxyl group (C3).- Distinct signals for the remaining carbons of the bicyclic system.
Mass Spectrometry	- A clear molecular ion peak (M^+) corresponding to the calculated molecular weight (261.02 for $C_6H_4IN_3O$).- A characteristic isotopic pattern due to the presence of iodine.

Conclusion

4-Iodo-3-hydroxypyrazolo[3,4-b]pyridine is more than just a single molecule; it is a strategic platform for innovation in drug discovery. Its structure, combining the biologically relevant pyrazolo[3,4-b]pyridine core with synthetically versatile iodo and hydroxyl functional groups, provides an efficient and powerful route to novel chemical entities. By leveraging established cross-coupling methodologies, researchers can rapidly generate and screen diverse libraries of compounds, accelerating the identification and optimization of lead candidates for a multitude of therapeutic targets. This in-depth understanding of its chemical properties, synthesis, and strategic applications underscores its importance as a key building block in the modern medicinal chemist's arsenal.

References

- Gao, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. *Bioorganic & Medicinal Chemistry*. Available at: [\[Link\]](#)
- PubChem. (n.d.). 4-iodo-1h-pyrazolo[3,4-b]pyridine. PubChem. Available at: [\[Link\]](#)
- Huang, J.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. *Acta Crystallographica Section E: Structure Reports Online*. Available at: [\[Link\]](#)
- MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [\[Link\]](#)
- Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. *Molecules*. Available at: [\[Link\]](#)
- MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [\[Link\]](#)
- MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [\[Link\]](#)
- ResearchGate. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [\[Link\]](#)
- El-Damasy, A. K., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II α Inhibitors with Broad-Spectrum Cytotoxicity. *Pharmaceuticals*. Available at: [\[Link\]](#)
- Al-Tel, T. H., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. *Molecules*. Available at: [\[Link\]](#)
- ResearchGate. (1976). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. Available at: [\[Link\]](#)
- ResearchGate. (2023). Drugs based on functionalized pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [\[Link\]](#)

- PubMed. (2014). 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. PubMed. Available at: [\[Link\]](#)
- Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [\[Link\]](#)
- PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 1H-Pyrazolo\[3,4-b\]pyridines: Synthesis and Biomedical Applications \[mdpi.com\]](#)
- [2. Synthesis of Diversified Pyrazolo\[3,4-b\]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. 3-Iodo-1H-pyrazolo\[3,4-b\]pyridine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. PubChemLite - 4-iodo-1h-pyrazolo\[3,4-b\]pyridine \(C6H4IN3\) \[pubchemlite.lcsb.uni.lu\]](#)
- [6. 3-Iodo-1H-pyrazolo-\[3,4-b\]pyridine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. 1H-Pyrazolo\[3,4-b\]pyridines: Synthesis and Biomedical Applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Design, synthesis and biological evaluation of pyrazolo\[3,4-b\]pyridine derivatives as TRK inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Synthesis of New Pyrazolo\[3,4-d\]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations \[mdpi.com\]](#)
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11856096/docs#introduction-the-strategic-importance-of-the-pyrazolo-3-4-b-pyridine-scaffold\]](https://www.benchchem.com/product/b11856096/docs#introduction-the-strategic-importance-of-the-pyrazolo-3-4-b-pyridine-scaffold)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)